molecular formula C52H60F2N8O7 B15158386 Ledipasvir (acetone)

Ledipasvir (acetone)

Número de catálogo: B15158386
Peso molecular: 947.1 g/mol
Clave InChI: FJPWYOHJVGOKNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ledipasvir is a direct-acting antiviral agent used in combination with other antiviral agents to treat chronic hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1a, 1b, 4a, and 5a . Ledipasvir is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions .

Métodos De Preparación

The preparation of ledipasvir involves several synthetic routes and reaction conditions. One method includes reacting a compound of formula 6 with a compound of formula 5 to obtain a compound of formula 4. This is followed by coupling the compound of formula 4 with a compound of formula 3, and finally converting the compound of formula 2 to ledipasvir . Industrial production methods often involve the use of acetone as a solvent to form an acetone solvate of ledipasvir .

Aplicaciones Científicas De Investigación

Ledipasvir acetone is a solvate of Ledipasvir, a drug used in the treatment of Hepatitis C . Ledipasvir functions as an inhibitor of the hepatitis C virus NS5A protein .

Scientific Research Applications

Ledipasvir is indicated for the treatment of chronic hepatitis C (CHC) genotype 1 infection in adults . It is often used in a fixed-dose combination with sofosbuvir . Some key applications and research findings are:

  • Antiviral Agent: Ledipasvir and its pharmaceutically acceptable salts are effective as antiviral agents . It has high potency, selectivity, and specificity for HCV .
  • Hepatitis C Treatment: Ledipasvir, in combination with sofosbuvir, has demonstrated outstanding results in treating genotype 1 hepatitis C infection . The combination is used for adults infected with chronic hepatitis C with advanced disease who are at a high risk of decompensation or death within 12 months if left untreated .
  • Mechanism of Action: Ledipasvir inhibits hepatitis C virus (HCV) replication through NS5A . In cell-based replicon assays, it shows high potency against HCV .
  • Resistance: HCV replicons with reduced susceptibility to Ledipasvir were selected in culture for genotypes 1a and 1b, associated with the NS5A amino acid substitution Y93H in both genotypes .
  • Drug Interactions: Ledipasvir in combination with other antiviral agents like boceprevir, simeprevir, telaprevir, and daclatasvir showed additive activity against HCV genotype 1a .
  • Solid State Forms: New solid-state forms and solvates of Ledipasvir may offer materials with desirable processing properties, such as ease of handling, storage stability, and ease of purification . The acetone solvate offers significant impurity purging capability .

Preclinical Studies

  • Safety Pharmacology: Potential off-target activity was screened in mammalian ion channels and receptors. Significant interactions were detected with certain ion channel sites and one receptor .
  • Toxicology: Repeated dose toxicity studies of Ledipasvir were conducted in rats (up to 26 weeks) and dogs (up to 39 weeks). No specific target organ toxicity was evident .
  • Carcinogenicity: The carcinogenic potential of Ledipasvir was assessed in transgenic mice following daily doses for 26 weeks. No Ledipasvir-related effect on survival, changes in food consumption, or neoplastic findings were observed .

Formulation and Production

  • Improved Process for Preparation: There are improved, cost-effective, and eco-friendly processes for the preparation of Ledipasvir in good yield with high purity . These processes include reacting specific compounds with catalysts to produce Ledipasvir and its salts .
  • Acetone Solvate Conversion: Ledipasvir acetone solvate can be dissolved in an organic solvent, filtered, and cooled to obtain a solid, which is then dried to obtain Ledipasvir in amorphous form .

Clinical Trials

  • Efficacy and Safety: Clinical studies have investigated the efficacy and safety of sofosbuvir/ledipasvir fixed-dose combination ± ribavirin for 12 and 24 weeks in treatment-naive subjects with chronic Genotype 1 HCV infection .

Market Analysis

  • Market Size: The Ledipasvir Acetone market was valued at USD 0.5 Billion in 2022 and is projected to reach USD 1.2 Billion by 2030 .

Actividad Biológica

Ledipasvir (acetone) is a potent antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV NS5A protein, which is crucial for viral replication and assembly. This article delves into the biological activity of Ledipasvir, supported by relevant data tables, case studies, and research findings.

Ledipasvir specifically targets the NS5A protein of HCV, inhibiting its function and thereby preventing viral replication. The compound exhibits high potency against various HCV genotypes, with an EC50 (half-maximal effective concentration) of approximately 31 pM for genotype 1a and 4 pM for genotype 1b in replicon assays .

Pharmacokinetics

The pharmacokinetic profile of Ledipasvir shows that it is predominantly eliminated through fecal excretion. Key pharmacokinetic parameters include:

  • Cmax (maximum concentration) : 409 nmol/L after administration.
  • Tmax (time to reach Cmax) : Typically within a few hours post-administration.
  • Half-life : Approximately 47 hours .

Efficacy Against HCV Genotypes

Ledipasvir demonstrates varying efficacy across different HCV genotypes, as summarized in the following table:

GenotypeEC50 (nM)Resistance Mutations
GT1a0.031Y93H
GT1b0.004Y93H
GT2a10.8Not specified
GT3a10.1Not specified
GT4a0.045Not specified

The presence of specific mutations, such as Y93H, has been associated with reduced susceptibility to Ledipasvir, highlighting the importance of resistance testing in clinical settings .

Efficacy in Clinical Trials

Ledipasvir has been evaluated in multiple clinical trials, particularly in combination with sofosbuvir (Harvoni). Notable studies include:

  • GS-US-337-0121 (SIRIUS) : This Phase II study assessed the efficacy and safety of Ledipasvir/Sofosbuvir for 12 weeks in patients with chronic HCV genotype 1 or 4 and HIV co-infection. The results indicated a sustained virologic response (SVR) rate exceeding 90% .
  • GS-US-337-0122 (ELECTRON 2) : Focused on treatment-experienced cirrhotic patients, this study showed high efficacy rates with Ledipasvir/Sofosbuvir regimens .

Safety Profile

In terms of safety, Ledipasvir has been associated with minimal adverse effects. A carcinogenicity study conducted in transgenic mice showed no significant adverse effects related to survival or food consumption at various doses over a 26-week period .

Case Studies

Several case studies have illustrated the real-world effectiveness of Ledipasvir:

  • Case Study on Treatment-Naive Patients : A cohort of treatment-naive patients demonstrated an SVR rate of approximately 95% after a standard 12-week course of Ledipasvir/Sofosbuvir .
  • Case Study on Co-Infected Patients : In patients co-infected with HIV and HCV, treatment with Ledipasvir/Sofosbuvir resulted in improved liver function tests and viral clearance rates comparable to those seen in non-co-infected populations .

Propiedades

Fórmula molecular

C52H60F2N8O7

Peso molecular

947.1 g/mol

Nombre IUPAC

methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one

InChI

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3

Clave InChI

FJPWYOHJVGOKNZ-UHFFFAOYSA-N

SMILES canónico

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.